REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9]([N:12]2[CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14][CH2:13]2)(=[O:11])=[O:10])=[C:5]([CH3:25])[CH:4]=1)#[N:2].C(O)(C(F)(F)F)=O>ClCCl>[CH3:25][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][C:6]=1[S:9]([N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)(=[O:11])=[O:10])[C:1]#[N:2]
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Name
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1,1-dimethylethyl 4-[(4-cyano-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate
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Quantity
|
3.33 g
|
Type
|
reactant
|
Smiles
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C(#N)C1=CC(=C(C=C1)S(=O)(=O)N1CCN(CC1)C(=O)OC(C)(C)C)C
|
Name
|
Intermediate 8
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(#N)C1=CC(=C(C=C1)S(=O)(=O)N1CCN(CC1)C(=O)OC(C)(C)C)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
azeotroping with toluene (25 ml)
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Type
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CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
This was partitioned between DCM (50 ml) and sat. aq NaHCO3 (50 ml)
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Type
|
EXTRACTION
|
Details
|
the aqueos layer extracted with DCM:EtOH (3:1, 40 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C#N)C=CC1S(=O)(=O)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.59 g | |
YIELD: CALCULATEDPERCENTYIELD | 107.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |